rac-BINAP-Pd-G3

Catalog No.
S12498162
CAS No.
M.F
C57H46NO3P2PdS-
M. Wt
993.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-BINAP-Pd-G3

Product Name

rac-BINAP-Pd-G3

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C57H46NO3P2PdS-

Molecular Weight

993.4 g/mol

InChI

InChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

YMXAISMYVLNYKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

rac-BINAP-Pd-G3 is a third-generation (G3) Buchwald precatalyst designed for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[1][2] As a G3 precatalyst, it features an aminobiphenyl scaffold and a non-coordinating methanesulfonate anion, a structure engineered for high thermal and ambient stability, excellent solubility in common organic solvents, and the efficient, quantitative generation of the active L-Pd(0) catalytic species.[2][3][4][5] This design allows for precise control over the ligand-to-palladium ratio and often enables lower catalyst loadings and shorter reaction times compared to traditional palladium sources.[3][6]

Substituting rac-BINAP-Pd-G3 with either an in-situ generated catalyst or a precatalyst from an earlier generation introduces significant process variability and handling challenges. In-situ methods, which involve mixing a palladium source like Pd(OAc)2 or Pd2(dba)3 with the BINAP ligand, often suffer from inconsistent formation of the active catalytic species, potentially leading to side reactions, lower yields, and the formation of palladium black.[7] Second-generation (G2) precatalysts, while an improvement over in-situ methods, lack the enhanced solution stability and broader ligand compatibility of the G3 architecture.[5][8] The G3 design's replacement of a chloride anion with a methanesulfonate anion specifically improves stability and allows for efficient activation under mild conditions, a feature not reliably achieved with G2 or in-situ systems.[5][8]

Enhanced Stability and Handling: G3 vs. Earlier Generations

The third-generation (G3) architecture provides superior operational stability compared to previous generations. G3 precatalysts are designed to be air, moisture, and thermally stable, with a long life in solution.[2][3][4] This contrasts with first-generation (G1) precatalysts, which required specific base types for activation, and second-generation (G2) precatalysts, which offered room-temperature activation but with less solution stability.[5] The enhanced stability of G3 systems simplifies reaction setup by often removing the need for strictly inert atmosphere handling during weighing and addition.

Evidence DimensionOperational Stability and Handling
Target Compound DataAir, moisture, and thermally-stable; long solution lifetime; highly soluble in common organic solvents.
Comparator Or BaselineG1/G2 precatalysts (less stable in solution) and in-situ catalysts (require inert conditions for reproducible formation).
Quantified DifferenceNot directly quantified in a head-to-head study, but G3 architecture is explicitly designed to overcome the stability limitations of G1 and G2.[5][8]
ConditionsStandard laboratory and process chemistry workflows.

Reduces the need for glovebox operations and enhances reproducibility, making it more suitable for high-throughput screening and scale-up processes.

Superior Performance Over In-Situ Catalyst Generation in Suzuki-Miyaura Coupling

In a Suzuki-Miyaura coupling of 4-fluoro-2-methyl-1-nitrobenzene with 4-methoxyphenylboronic acid, a Buchwald G3 precatalyst demonstrated significantly higher reaction rates and yields compared to catalysts generated in-situ. The G3 precatalyst (A-PPh3, formed from a G3 dimer) achieved a 59% yield after 2 hours.[9] In contrast, the in-situ system using Pd(OAc)2 as the palladium source yielded only 23%, and the system using Pd(dba)2 produced no detectable product under the same conditions.[9] This highlights the efficiency of the precatalyst in generating the active catalytic species.

Evidence DimensionProduct Yield (%)
Target Compound Data59% (for a representative G3 precatalyst)
Comparator Or BaselinePd(OAc)2 + PPh3: 23%; Pd(dba)2 + PPh3: 0%
Quantified Difference>2.5-fold increase in yield vs. Pd(OAc)2; complete failure for Pd(dba)2.
ConditionsSuzuki-Miyaura coupling, 0.8 mol % [Pd], 1.6 mol % PPh3, Na2CO3, MeCN/H2O, 60 °C, 2 h.

For time-sensitive processes or reactions with valuable substrates, using the G3 precatalyst provides more reliable and efficient conversion, directly impacting process economics and throughput.

Ligand-Determined Ineffectiveness for Specific C-N Couplings Compared to Monodentate Ligands

While broadly applicable, the choice of the bidentate BINAP ligand makes this precatalyst less effective for certain challenging Buchwald-Hartwig aminations compared to precatalysts with bulky, electron-rich monodentate ligands. In the amination of 4-chloro-N,N-dimethylaniline with morpholine, a catalyst system using the bidentate BINAP ligand was reported to be largely ineffective.[10] In contrast, systems using monodentate biaryl phosphine ligands like XPhos and RuPhos achieved yields of 98% and 99%, respectively, under similar conditions.[10] This demonstrates that for specific, sterically demanding C-N couplings, a monodentate ligand-based precatalyst is required over a BINAP-based one.

Evidence DimensionProduct Yield (%) in a challenging amination
Target Compound DataLargely ineffective
Comparator Or BaselineXPhos-based system: 98%; RuPhos-based system: 99%
Quantified DifferenceBINAP system fails where monodentate phosphine systems provide near-quantitative yields.
ConditionsBuchwald-Hartwig amination of an aryl chloride with a secondary amine (morpholine).

This clarifies the procurement decision: if the primary application is a challenging Buchwald-Hartwig amination of aryl chlorides, a different G3 precatalyst (e.g., XPhos-Pd-G3) is the appropriate choice, whereas rac-BINAP-Pd-G3 is better suited for other coupling types.

Process Development and High-Throughput Screening Workflows

The high stability, solubility, and reliable activation of rac-BINAP-Pd-G3 make it well-suited for automated and parallel synthesis platforms.[2][5] Its superior performance over inconsistent in-situ methods ensures higher reproducibility across multiple runs, which is critical for generating reliable structure-activity relationship (SAR) data.[9]

Scale-Up and Manufacturing Where Handling Simplicity is Key

The documented air and moisture stability of G3 precatalysts reduces the stringent requirement for inert atmosphere handling during catalyst charging.[2][4] This simplifies operational workflow in kilo-lab or pilot plant settings, potentially reducing batch cycle times and operational risk compared to using air-sensitive G2 or in-situ catalyst systems.

General-Purpose Suzuki and Stille Couplings Requiring Robust Performance

For standard C-C bond formations like Suzuki and Stille couplings, where the unique steric or electronic properties of specialized monodentate ligands are not explicitly required, rac-BINAP-Pd-G3 serves as a reliable, high-performance catalyst.[1][2] Its ability to provide higher yields and faster reactions than traditional palladium sources like Pd(OAc)2 makes it a cost-effective choice for improving the efficiency of established synthetic routes.[9]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

992.17084 g/mol

Monoisotopic Mass

992.17084 g/mol

Heavy Atom Count

65

Dates

Last modified: 08-09-2024

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